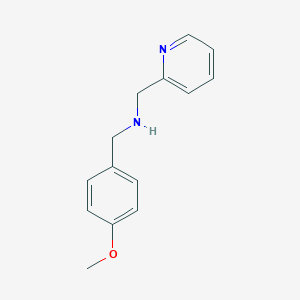

(4-Méthoxy-benzyl)-pyridin-2-ylméthyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

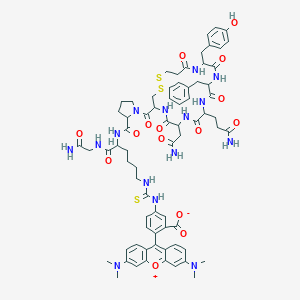

CMP 6, également connu sous le nom de Pyridone 6, est un inhibiteur pan-Janus kinase (JAK). Il s'agit d'un composé chimique qui inhibe l'activité des enzymes JAK, qui sont impliquées dans les voies de signalisation de diverses cytokines et facteurs de croissance. Ce composé a des implications significatives dans le domaine de l'immunologie et de l'oncologie en raison de sa capacité à moduler les réponses immunitaires et à inhiber la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

CMP 6 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction pathways.

Pharmacokinetics

Similar compounds have shown wide distribution to various tissues, including the brain . The compound might be metabolized into other forms, and excreted in low amounts .

Result of Action

Similar compounds have shown cytotoxic effects against certain cancer cell lines . They induce apoptosis, a form of programmed cell death, which is a desirable outcome in cancer treatment .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CMP 6 implique une série de réactions chimiques à partir de matières premières facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions contrôlées de température et de pression pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

Dans un contexte industriel, la production de CMP 6 est mise à l'échelle en utilisant des voies de synthèse optimisées qui garantissent la rentabilité et l'efficacité. Le processus implique des réacteurs à grande échelle, une surveillance continue des paramètres de réaction et des techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions

Le CMP 6 subit diverses réactions chimiques, notamment :

Oxydation : Le CMP 6 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le CMP 6 en ses formes réduites.

Substitution : Le CMP 6 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs qui facilitent les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement une température, une pression et un pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du CMP 6 qui conservent ou améliorent son activité biologique. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Le CMP 6 a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le CMP 6 exerce ses effets en inhibant l'activité des enzymes JAK. Les enzymes JAK sont impliquées dans les voies de signalisation de diverses cytokines et facteurs de croissance, qui jouent un rôle crucial dans les réponses immunitaires et la prolifération cellulaire. En inhibant l'activité de JAK, le CMP 6 perturbe ces voies de signalisation, ce qui entraîne une réduction de la production de cytokines et de l'activation des cellules immunitaires. Ce mécanisme est particulièrement bénéfique dans les conditions où l'activation immunitaire excessive ou la prolifération cellulaire est néfaste, comme les maladies auto-immunes et le cancer .

Comparaison Avec Des Composés Similaires

Le CMP 6 est unique parmi les inhibiteurs de JAK en raison de son activité à large spectre contre plusieurs isoformes de JAK. Des composés similaires comprennent :

Ruxolitinib : Un inhibiteur sélectif de JAK1 et JAK2 utilisé dans le traitement de la myélofibrose et de la polycythémie vraie.

Tofacitinib : Un inhibiteur de JAK3 utilisé dans le traitement de la polyarthrite rhumatoïde et de la polyarthrite psoriasique.

Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la polyarthrite rhumatoïde

L'activité à large spectre du CMP 6 en fait un outil précieux en recherche et dans les applications thérapeutiques potentielles, car il peut moduler plusieurs voies de signalisation simultanément .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWSTFNTFFKSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357940 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121020-62-0 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)